molecular formula C7H9BrN2 B14077711 6-bromo-4-ethylpyridin-2-amine

6-bromo-4-ethylpyridin-2-amine

Cat. No.: B14077711
M. Wt: 201.06 g/mol
InChI Key: PVQOPUWHEMXFRC-UHFFFAOYSA-N
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Description

6-Bromo-4-ethylpyridin-2-amine is a chemical compound with the molecular formula C₇H₉BrN₂. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of a bromine atom at the 6th position and an ethyl group at the 4th position on the pyridine ring makes this compound unique. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-4-ethylpyridin-2-amine typically involves the bromination of 4-ethylpyridin-2-amine. One common method is the palladium-catalyzed Suzuki cross-coupling reaction. This reaction involves the coupling of 4-ethylpyridin-2-amine with a brominating agent in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like dimethylformamide (DMF) or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-ethylpyridin-2-amine undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can be reduced to form amines or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide or potassium tert-butoxide in solvents like ethanol or methanol.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.

    Reduction Reactions: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

    Oxidation Reactions: Products include aldehydes and carboxylic acids.

    Reduction Reactions: Products include primary or secondary amines.

Scientific Research Applications

6-Bromo-4-ethylpyridin-2-amine is used in various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme inhibition and as a ligand in binding studies.

    Industry: It is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 6-bromo-4-ethylpyridin-2-amine involves its interaction with specific molecular targets. The bromine atom and the ethyl group on the pyridine ring allow it to bind to certain enzymes or receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or anti-cancer activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-methylpyridin-3-amine
  • 4-Ethylpyridin-2-amine
  • 6-Bromo-2-aminopyridine

Uniqueness

6-Bromo-4-ethylpyridin-2-amine is unique due to the specific positioning of the bromine atom and the ethyl group on the pyridine ring. This unique structure allows it to interact with molecular targets in ways that similar compounds cannot. For example, the presence of the ethyl group at the 4th position can enhance its binding affinity to certain enzymes compared to 6-bromo-2-aminopyridine, which lacks this group .

Properties

Molecular Formula

C7H9BrN2

Molecular Weight

201.06 g/mol

IUPAC Name

6-bromo-4-ethylpyridin-2-amine

InChI

InChI=1S/C7H9BrN2/c1-2-5-3-6(8)10-7(9)4-5/h3-4H,2H2,1H3,(H2,9,10)

InChI Key

PVQOPUWHEMXFRC-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC(=C1)Br)N

Origin of Product

United States

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